4-(Benzyloxy)-N-propylaniline
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Overview
Description
4-(Benzyloxy)-N-propylaniline is an organic compound that belongs to the class of aniline derivatives It features a benzene ring substituted with a benzyloxy group at the para position and a propylamine group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-N-propylaniline typically involves the following steps:
N-Alkylation of Aniline: Aniline is reacted with propyl bromide in the presence of a base such as potassium carbonate to form N-propylaniline.
Benzyloxy Substitution: N-propylaniline is then subjected to a nucleophilic aromatic substitution reaction with benzyl chloride in the presence of a base like sodium hydride to introduce the benzyloxy group at the para position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-N-propylaniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
4-(Benzyloxy)-N-propylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and antioxidant activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-propylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
4-(Benzyloxy)aniline: Lacks the propylamine group, making it less lipophilic.
N-Propylaniline:
4-(Methoxy)-N-propylaniline: Contains a methoxy group instead of a benzyloxy group, which can influence its electronic properties and reactivity.
Uniqueness: 4-(Benzyloxy)-N-propylaniline is unique due to the presence of both the benzyloxy and propylamine groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-phenylmethoxy-N-propylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUXZFVTPVDBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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